molecular formula C16H12BrN5O2 B7756528 6'-amino-6-bromo-3',5-dimethyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile

6'-amino-6-bromo-3',5-dimethyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile

Cat. No.: B7756528
M. Wt: 386.20 g/mol
InChI Key: XWVJDGPFIDMSNC-UHFFFAOYSA-N
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Description

6’-Amino-6-bromo-3’,5-dimethyl-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile is a complex heterocyclic compound that incorporates multiple functional groups, including an indole, pyrazole, and pyrano ring system. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-amino-6-bromo-3’,5-dimethyl-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile typically involves multi-step organic reactions. The process often starts with the preparation of the indole derivative, followed by the formation of the pyrazole ring through cyclization reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

6’-Amino-6-bromo-3’,5-dimethyl-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups in place of the bromo group .

Mechanism of Action

The mechanism of action of 6’-amino-6-bromo-3’,5-dimethyl-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of cancer cell growth or the suppression of viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6’-amino-6-bromo-3’,5-dimethyl-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile apart is its unique spirocyclic structure, which combines multiple heterocyclic rings in a single molecule.

Biological Activity

The compound 6'-amino-6-bromo-3',5-dimethyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile (CAS No. 1403257-80-6) is a synthetic derivative of indole and pyrazole known for its diverse biological activities. This article explores the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C16H12BrN5O2C_{16}H_{12}BrN_5O_2. Its structure is characterized by a spirocyclic framework that combines indole and pyranopyrazole moieties, which are often associated with significant biological activity.

Anticancer Properties

Research indicates that compounds with indole and pyrazole structures exhibit notable anticancer activities. For instance, derivatives similar to the compound have shown:

  • Inhibition of Cancer Cell Proliferation: Studies have reported that certain indole derivatives can inhibit the growth of various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) with IC50 values in the low micromolar range. For example, some related compounds have demonstrated IC50 values around 0.32 to 0.68 μM against these cell lines .
  • Mechanisms of Action: The anticancer effects are often attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase. Flow cytometric analyses support these findings, showing increased apoptotic cell populations upon treatment with indole derivatives .

Anti-inflammatory Activity

Indole and pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound's structural features may contribute to its ability to modulate inflammatory pathways, potentially making it a candidate for treating inflammatory diseases .

Antimicrobial Effects

Some studies suggest that compounds containing pyrazole rings exhibit antimicrobial activity. The presence of halogen substituents, such as bromine in this compound, may enhance its efficacy against various microbial strains .

Case Studies

  • Antiproliferative Activity Study:
    A recent study synthesized several indole derivatives and evaluated their antiproliferative effects on different cancer cell lines. The results indicated that compounds similar to 6'-amino-6-bromo-3',5-dimethyl showed significant inhibition of cell growth in MCF-7 and A549 cells, with enhanced effects observed in combination therapies involving standard chemotherapeutics .
  • Inflammation Model:
    In vivo models assessing the anti-inflammatory effects of related compounds revealed a reduction in pro-inflammatory cytokines following treatment. These findings suggest potential applications in managing chronic inflammatory conditions .

Data Summary

Biological ActivityObserved EffectsReference
AnticancerIC50 = 0.32 - 0.68 μM
Induces ApoptosisIncreased apoptotic cells
Anti-inflammatoryReduced cytokine levels
AntimicrobialEffective against microbial strains

Properties

IUPAC Name

6'-amino-6-bromo-3',5-dimethyl-2-oxospiro[1H-indole-3,4'-2H-pyrano[2,3-c]pyrazole]-5'-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN5O2/c1-6-3-8-11(4-10(6)17)20-15(23)16(8)9(5-18)13(19)24-14-12(16)7(2)21-22-14/h3-4H,19H2,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVJDGPFIDMSNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Br)NC(=O)C23C(=C(OC4=NNC(=C34)C)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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